Enantiomeric Purity: (R)-Enantiomer (≥98% ee) vs. Racemic Mixture (ca. 0% ee) vs. (S)-Enantiomer (≥98% ee)
Commercially available (R)-tert-butyl 2-(5-amino-1H-pyrazol-3-YL)piperidine-1-carboxylate (CAS 1353628-10-0) is supplied with a minimum chemical purity of 98% and is resolved as the single (R)-enantiomer, ensuring >98% enantiomeric excess (ee) . In contrast, the generic racemic mixture (CAS 1396986-72-3) offers approximately 0% ee, meaning it contains a 1:1 ratio of (R)- and (S)-enantiomers . The (S)-enantiomer (CAS 1353628-07-5) is also available at ≥98% purity but provides the opposite absolute configuration at the piperidine C-2 stereocenter . This represents a greater than 49-fold difference in the percentage of the desired enantiomer between the (R)-enantiomer and the racemate.
| Evidence Dimension | Enantiomeric excess (ee) at piperidine C-2 position |
|---|---|
| Target Compound Data | ≥98% ee (single (R)-enantiomer) |
| Comparator Or Baseline | Racemic mixture (CAS 1396986-72-3): ca. 0% ee (1:1 R:S) |
| Quantified Difference | >49-fold higher concentration of the desired (R)-enantiomer vs. racemate |
| Conditions | Vendor specifications (HPLC, chiral analysis); commercial research-grade lots |
Why This Matters
For asymmetric synthesis campaigns, using a racemate introduces a 50% impurity of the undesired enantiomer that must be separated, reducing effective yield and increasing purification cost, whereas the (R)-enantiomer allows direct construction of homochiral drug candidates.
